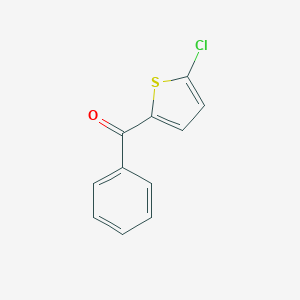

Methanone, (5-chloro-2-thienyl)phenyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

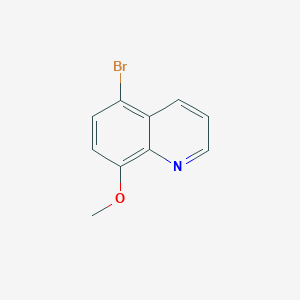

Methanone, (5-chloro-2-thienyl)phenyl-, also known as CTP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mécanisme D'action

The mechanism of action of Methanone, (5-chloro-2-thienyl)phenyl- is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Methanone, (5-chloro-2-thienyl)phenyl- has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell proliferation. Methanone, (5-chloro-2-thienyl)phenyl- has also been shown to inhibit the activation of NF-κB, a signaling pathway that is involved in inflammation and immune response.

Biochemical and Physiological Effects:

Methanone, (5-chloro-2-thienyl)phenyl- has been found to have various biochemical and physiological effects. In vitro studies have shown that Methanone, (5-chloro-2-thienyl)phenyl- can induce apoptosis, inhibit cell proliferation, and suppress the expression of pro-inflammatory cytokines. In vivo studies have shown that Methanone, (5-chloro-2-thienyl)phenyl- can reduce tumor growth, inflammation, and viral replication. However, the exact mechanisms underlying these effects are still being investigated.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using Methanone, (5-chloro-2-thienyl)phenyl- in lab experiments is its versatility as a reagent for organic synthesis. Methanone, (5-chloro-2-thienyl)phenyl- can be easily modified to introduce various functional groups, making it a useful building block for the synthesis of complex organic compounds. However, one of the limitations of using Methanone, (5-chloro-2-thienyl)phenyl- is its potential toxicity, which requires careful handling and disposal.

Orientations Futures

There are several future directions for the research on Methanone, (5-chloro-2-thienyl)phenyl-. One area of interest is the development of Methanone, (5-chloro-2-thienyl)phenyl--based drugs for the treatment of cancer, inflammation, and viral infections. Another area of interest is the synthesis of novel polymers and organic materials using Methanone, (5-chloro-2-thienyl)phenyl- as a building block. Additionally, further studies are needed to elucidate the mechanism of action of Methanone, (5-chloro-2-thienyl)phenyl- and its potential side effects.

Conclusion:

In conclusion, Methanone, (5-chloro-2-thienyl)phenyl- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis method of Methanone, (5-chloro-2-thienyl)phenyl- has been optimized to achieve high yields and purity. Methanone, (5-chloro-2-thienyl)phenyl- has been found to exhibit anticancer, anti-inflammatory, and antiviral activities, and has been used as a building block for the synthesis of novel polymers and organic materials. However, further studies are needed to fully understand the mechanism of action of Methanone, (5-chloro-2-thienyl)phenyl- and its potential side effects.

Applications De Recherche Scientifique

Methanone, (5-chloro-2-thienyl)phenyl- has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, Methanone, (5-chloro-2-thienyl)phenyl- has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. In material science, Methanone, (5-chloro-2-thienyl)phenyl- has been used as a building block for the synthesis of novel polymers and organic materials. In organic synthesis, Methanone, (5-chloro-2-thienyl)phenyl- has been used as a versatile reagent for the synthesis of various organic compounds.

Propriétés

Numéro CAS |

56824-84-1 |

|---|---|

Nom du produit |

Methanone, (5-chloro-2-thienyl)phenyl- |

Formule moléculaire |

C11H7ClOS |

Poids moléculaire |

222.69 g/mol |

Nom IUPAC |

(5-chlorothiophen-2-yl)-phenylmethanone |

InChI |

InChI=1S/C11H7ClOS/c12-10-7-6-9(14-10)11(13)8-4-2-1-3-5-8/h1-7H |

Clé InChI |

HGDKOUQMGFUNRP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)Cl |

SMILES canonique |

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)Cl |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[2.2.1]heptan-4-ylmethanol](/img/structure/B186677.png)

![2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B186699.png)